3-Amino-1-methylpyrazole hydrochloride CAS number
3-Amino-1-methylpyrazole hydrochloride CAS number
An In-Depth Technical Guide to 3-Amino-1-methylpyrazole Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-methylpyrazole hydrochloride (CAS No. 127107-29-3), a key heterocyclic building block for the pharmaceutical and agrochemical industries. This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway, explores its critical role as a pharmacophore in modern drug discovery, and provides essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in research and development settings.
Core Compound Identification and Physicochemical Profile
3-Amino-1-methylpyrazole hydrochloride is the salt form of the parent compound, 3-Amino-1-methylpyrazole. The hydrochloride form offers enhanced stability and handling characteristics, making it a preferred reagent in many synthetic applications. The presence of the methyl group at the N1 position prevents tautomerization, locking the molecule into a single, well-defined isomer, which is a critical consideration for achieving specificity in drug design.
Key Physicochemical Data
The properties of the hydrochloride salt differ significantly from its free base counterpart. Understanding these differences is crucial for selecting appropriate solvents, reaction conditions, and storage protocols.
| Property | 3-Amino-1-methylpyrazole Hydrochloride | 3-Amino-1-methylpyrazole (Free Base) |
| CAS Number | 127107-29-3[1] | 1904-31-0[2][3] |
| Molecular Formula | C₄H₇N₃·HCl | C₄H₇N₃[2] |
| Molecular Weight | 133.58 g/mol | 97.12 g/mol [2][3] |
| Appearance | Solid | Clear colorless to yellow liquid[4] |
| Melting Point | 203-208 °C (with decomposition) | Not applicable (liquid at room temp.) |
| Boiling Point | Not applicable | 89 °C @ 1 mmHg[3] |
| Solubility | Soluble in polar solvents | Slightly soluble in water[3] |
| Storage Temperature | 2-8°C | Room temperature (under inert gas) |
| Sensitivity | Hygroscopic | Air sensitive[3] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of substituted aminopyrazoles is a cornerstone of heterocyclic chemistry. The general strategy involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. This reaction proceeds via a cyclization-condensation mechanism, which is highly efficient for constructing the pyrazole ring.
Representative Synthesis Workflow
The following protocol describes a generalized, two-step synthesis for a substituted aminopyrazole, illustrating the core chemical transformations. The choice of starting materials, such as a β-ketonitrile, provides a direct route to the 3-aminopyrazole core.
Step 1: Formation of the Pyrazole Ring via Cyclocondensation The nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of a β-ketonitrile (e.g., cyanoacetone). This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of an acid catalyst facilitates the dehydration step by protonating the hydroxyl intermediate, making it a better leaving group (water).
Step 2: Conversion to the Hydrochloride Salt The resulting free base, 3-Amino-1-methylpyrazole, is then treated with hydrochloric acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol. The basic amino group is protonated, leading to the precipitation of the stable and non-hygroscopic hydrochloride salt, which can be easily isolated by filtration.
Caption: Generalized synthesis workflow for 3-Amino-1-methylpyrazole HCl.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyrazole scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry.[5] This status is attributed to its rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors, which facilitate high-affinity interactions with biological targets.
Role as a Kinase Inhibitor Scaffold
Protein kinases are critical targets in oncology and the treatment of inflammatory diseases.[5] The 3-aminopyrazole core serves as an excellent "hinge-binding" motif. The pyrazole nitrogens and the exocyclic amino group can form key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element crucial for inhibitor binding. Derivatization at other positions on the pyrazole ring allows for the exploration of other pockets within the ATP-binding site, enabling the fine-tuning of potency and selectivity.
Broader Therapeutic Potential
Beyond kinase inhibition, 3-aminopyrazole derivatives have demonstrated a wide range of biological activities. They are integral components in the development of:
-
Anti-infective agents: Targeting essential bacterial enzymes.[6]
-
Anti-inflammatory drugs: Modulating inflammatory pathways.[7]
-
Anticancer therapeutics: Inducing apoptosis or inhibiting cell cycle progression.[6]
The versatility of the 3-amino-1-methylpyrazole core allows chemists to readily modify its structure to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, transforming a promising hit compound into a viable drug candidate.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of 3-Amino-1-methylpyrazole hydrochloride is paramount for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[8]
Step-by-Step HPLC Protocol for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Amino-1-methylpyrazole hydrochloride sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes. The causality here is to start with a highly polar mobile phase to retain the polar analyte and then gradually increase the organic content to elute it and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 220 nm or 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.
Safety, Handling, and Storage
Proper handling of 3-Amino-1-methylpyrazole hydrochloride is essential to ensure laboratory safety. The hydrochloride salt is classified as an irritant.
Hazard Identification and Precautionary Measures
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder outside of a fume hood, a dust mask or respirator is recommended.
-
Handling: Avoid creating dust.[9] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[10] The recommended storage temperature is between 2-8°C to ensure long-term stability. Keep away from strong oxidizing agents and incompatible materials.[9]
Conclusion
3-Amino-1-methylpyrazole hydrochloride is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of medicinal chemists and researchers. Its well-defined structure, predictable reactivity, and proven utility as a pharmacophore make it an invaluable starting material for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge required to handle, analyze, and strategically employ this compound in demanding research and development environments.
References
-
Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Available at: [Link]
- Google Patents (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17118319, 3-amino-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]
-
Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
- Google Patents (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
-
Agilent Technologies. Amino Acid Analysis - AdvanceBio AAA. Available at: [Link]
-
McGraw-Hill Education. Fomepizole | Goldfrank's Toxicologic Emergencies, 11e. Available at: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
-
Dr. Oracle (2025). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning? Available at: [Link]
Sources
- 1. 127107-29-3 | 1-Methyl-1H-pyrazol-3-amine hydrochloride - AiFChem [aifchem.com]
- 2. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 3-Amino-1-methyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]

